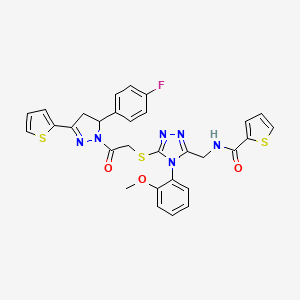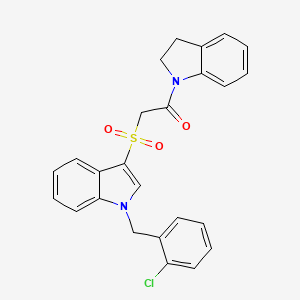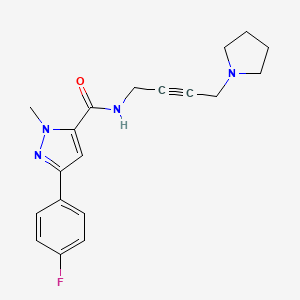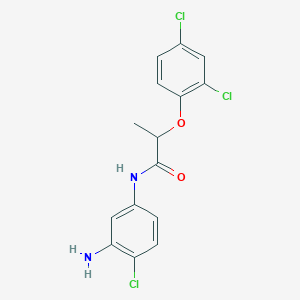
4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine” has a molecular formula of C14H20ClNO5S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 349.83 . It contains a sulfonyl group attached to a morpholine ring, which is further substituted with a 4-chloro-2,5-dimethoxyphenyl group .Applications De Recherche Scientifique
- Medicinal Chemistry and Drug Development Anticancer Potential: CDM has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth inhibition and apoptosis induction. Targeting Kinases: CDM may inhibit specific kinases involved in cell signaling pathways. These kinases play crucial roles in diseases like cancer, making CDM a promising candidate for drug development.
- Sulfonylation Reactions : CDM serves as a sulfonylating agent, allowing chemists to introduce sulfonyl groups into various organic molecules. This reactivity is valuable in synthetic chemistry .
- Functional Group Transformations: Researchers have used CDM to modify functional groups in complex molecules, enabling the creation of novel compounds.
- Materials Science and Polymer Chemistry Polymer Modification: CDM has been employed in modifying polymers, enhancing their properties such as solubility, stability, and mechanical strength. Cross-Linking Agents: In polymerization processes, CDM acts as a cross-linking agent, leading to improved material properties.
- Biological Studies and Enzyme Inhibition Enzyme Inhibitors: CDM has demonstrated inhibitory effects on certain enzymes. Researchers have explored its potential as an enzyme inhibitor in biochemical assays. Protein Kinase Inhibition: Due to its kinase-targeting properties, CDM may be useful in studying protein kinases and their roles in cellular processes.
- Pharmacology and Toxicology Metabolism Studies: Scientists have investigated CDM’s metabolism in animal models to understand its pharmacokinetics and potential toxicity. Safety Assessment: Toxicological studies have evaluated CDM’s safety profile, providing insights for future applications.
- Agrochemical Research Pesticide Development: CDM’s chemical structure suggests potential as a pesticide or herbicide. Researchers have explored its effects on pests and weeds.
Organic Synthesis and Chemical Reactions
Propriétés
IUPAC Name |
4-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO5S/c1-9-7-16(8-10(2)21-9)22(17,18)14-6-12(19-3)11(15)5-13(14)20-4/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNMNVPYYXSBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983075.png)



![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2983082.png)


![N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2983086.png)


![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)

![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)
![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2983098.png)